molecular formula C19H11FN2S2 B387964 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE CAS No. 311763-10-7

4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE

Cat. No.: B387964
CAS No.: 311763-10-7
M. Wt: 350.4g/mol
InChI Key: PJXGHTWMFHUAKI-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of fluorophenyl, propynylsulfanyl, thienyl, and pyridyl cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-fluorophenyl derivatives, which are then subjected to further reactions to introduce the propynylsulfanyl and thienyl groups

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler compounds with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

Medicine

In medicine, the compound or its derivatives could be investigated for potential therapeutic applications, including as drug candidates for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives, propynylsulfanyl compounds, and thienyl-substituted pyridines. Each of these compounds shares structural similarities but may differ in their chemical reactivity and applications.

Properties

CAS No.

311763-10-7

Molecular Formula

C19H11FN2S2

Molecular Weight

350.4g/mol

IUPAC Name

4-(4-fluorophenyl)-2-prop-2-ynylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H11FN2S2/c1-2-9-24-19-16(12-21)15(13-5-7-14(20)8-6-13)11-17(22-19)18-4-3-10-23-18/h1,3-8,10-11H,9H2

InChI Key

PJXGHTWMFHUAKI-UHFFFAOYSA-N

SMILES

C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N

Canonical SMILES

C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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